9H-Pyrido(3,4-b)indole, 1-(2-furyl)-
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Overview
Description
9H-Pyrido(3,4-b)indole, 1-(2-furyl)- is a heterocyclic compound that belongs to the class of beta-carbolines. This compound is characterized by a fused ring system that includes a pyridine ring and an indole ring, with a furyl substituent at the 1-position. Beta-carbolines are known for their diverse biological activities and are found in various natural sources such as plants, animals, and microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline structure. The furyl group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors, specialized catalysts, and purification techniques such as chromatography and crystallization to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
9H-Pyrido(3,4-b)indole, 1-(2-furyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the beta-carboline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
9H-Pyrido(3,4-b)indole, 1-(2-furyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research focuses on its pharmacological properties, including its potential as an anticancer, antiviral, and neuroprotective agent.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as monoamine oxidase (MAO) or interact with neurotransmitter receptors in the brain. These interactions can lead to various biological effects, including modulation of neurotransmitter levels, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Norharmane: Another beta-carboline with similar structural features but lacking the furyl substituent.
Harmane: A methylated derivative of beta-carboline with distinct biological activities.
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: A reduced form of the compound with different chemical properties.
Uniqueness
9H-Pyrido(3,4-b)indole, 1-(2-furyl)- is unique due to the presence of the furyl group, which can influence its chemical reactivity and biological activity. This substituent may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties, making it a valuable compound for specific research applications.
Properties
CAS No. |
50892-81-4 |
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Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(furan-2-yl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H10N2O/c1-2-5-12-10(4-1)11-7-8-16-15(14(11)17-12)13-6-3-9-18-13/h1-9,17H |
InChI Key |
CNWBTQXHKWLFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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